N1-((1-ciclopentilpiperidin-4-il)metil)-N2-isobutiloksalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

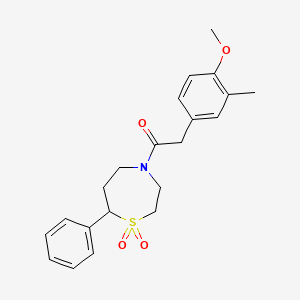

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C17H31N3O2 and its molecular weight is 309.454. The purity is usually 95%.

BenchChem offers high-quality N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer: Inhibición de CDK2

El andamiaje de pirazolo[3,4-d]pirimidina, presente en este compuesto, se ha explorado por su potencial como inhibidor de CDK2, un objetivo prometedor para la terapia contra el cáncer. Los inhibidores de CDK2 se dirigen selectivamente a las células tumorales, lo que los convierte en candidatos atractivos. Los investigadores han diseñado y sintetizado nuevos compuestos basados en este andamiaje, incluidos derivados de N1-((1-ciclopentilpiperidin-4-il)metil)-N2-isobutiloksalamida. Estos compuestos exhiben una actividad citotóxica significativa contra líneas celulares cancerosas como MCF-7, HCT-116 y HepG-2. Notablemente, los compuestos 14 y 15 demostraron las mejores actividades citotóxicas en todas estas líneas celulares .

Aplicaciones Antimicrobianas

La parte pirazolopirimidina, que se comparte con este compuesto, es un núcleo heterocíclico común con diversas aplicaciones medicinales. Entre estas, las propiedades antimicrobianas destacan. Los investigadores han explorado derivados de este andamiaje por su capacidad para combatir infecciones bacterianas y fúngicas. Se necesitan más investigaciones sobre los mecanismos antimicrobianos específicos .

Potencial Antiinflamatorio

El andamiaje de pirazolo[3,4-d]pirimidina también se ha asociado con efectos antiinflamatorios. Los investigadores han estudiado compuestos relacionados por su capacidad para modular las vías inflamatorias, lo que potencialmente ofrece beneficios terapéuticos en afecciones como la artritis reumatoide y otros trastornos inflamatorios .

Propiedades Antioxidantes

Los compuestos que contienen el núcleo de pirazolopirimidina han mostrado actividad antioxidante. Si bien los estudios específicos sobre this compound son limitados, sus características estructurales sugieren posibles efectos antioxidantes. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo y la prevención de diversas enfermedades .

Investigación sobre Enfermedades Neurodegenerativas

Dada la versatilidad del andamiaje de pirazolopirimidina, los investigadores pueden explorar derivados como this compound en el contexto de las enfermedades neurodegenerativas. Estos compuestos podrían potencialmente modular las vías involucradas en la enfermedad de Alzheimer, la enfermedad de Parkinson u otras afecciones neurodegenerativas .

Diseño y Optimización de Fármacos

La estructura única de this compound la convierte en un candidato interesante para el diseño de fármacos. Los químicos medicinales pueden utilizar este andamiaje como punto de partida para crear nuevos compuestos con propiedades farmacológicas mejoradas. Al modificar grupos funcionales específicos, los investigadores pueden optimizar su bioactividad, solubilidad y selectividad para objetivos específicos .

En resumen, this compound es prometedora en varios dominios científicos, desde la investigación del cáncer hasta las aplicaciones antimicrobianas. Su estructura única proporciona un terreno fértil para futuras investigaciones y posibles avances terapéuticos . Si deseas más información sobre alguna aplicación específica, ¡no dudes en preguntar! 😊

Propiedades

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O2/c1-13(2)11-18-16(21)17(22)19-12-14-7-9-20(10-8-14)15-5-3-4-6-15/h13-15H,3-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPRYYZQOLWPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2546160.png)

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

![2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol](/img/structure/B2546179.png)